Methane-d3
Description
Significance of Deuterium (B1214612) Isotopic Substitution in Molecular Studies
Deuterium isotopic substitution involves replacing one or more hydrogen atoms in a molecule with deuterium, its heavier stable isotope. This seemingly small change has a significant impact on molecular properties and behavior due to the mass difference between hydrogen (approximately 1 amu) and deuterium (approximately 2 amu). ajchem-a.comlibretexts.orgajchem-a.com The increased mass of deuterium affects the vibrational frequencies and rotational constants of a molecule. ajchem-a.comlibretexts.orgajchem-a.com Specifically, substituting hydrogen with a heavier isotope like deuterium generally leads to a downshift (smaller wavenumber) in vibrational frequencies. libretexts.org This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. libretexts.org Similarly, the increased mass of deuterium affects the moment of inertia, resulting in lower rotational constant values. ajchem-a.com
These changes in vibrational and rotational energy levels are crucial in spectroscopic studies, particularly in techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. ajchem-a.comlibretexts.orgajchem-a.comontosight.aiontosight.aicymitquimica.compsu.eduresearchgate.net Deuterium labeling can simplify complex spectra by reducing the number of signals or altering their positions, aiding in the assignment of vibrational modes and the identification of specific molecular fragments or functional groups. libretexts.orgontosight.aiontosight.ai
Beyond spectroscopic properties, deuterium substitution influences reaction kinetics through the kinetic isotope effect (KIE). ajchem-a.comajchem-a.comontosight.ai The difference in mass and zero-point energy between C-H and C-D bonds affects the activation energy and rate of reactions in which these bonds are broken or formed. ajchem-a.comontosight.ai Studying KIEs provides valuable insights into reaction mechanisms and transition states. ajchem-a.comontosight.aisemanticscholar.org Deuterium substitution can also impact equilibrium isotope effects (EIE), which relate to changes in vibrational frequencies between reactants and products and can reveal information about non-covalent interactions and binding events. rsc.org Furthermore, deuteration can influence hydrogen bonding behavior and even induce structural changes in solid materials, a phenomenon known as isotopic polymorphism. rsc.org
The distinct presence of deuterium also enables its detection and tracing in various systems using techniques like mass spectrometry and NMR, making isotopic labeling a powerful method for studying molecular pathways, interactions, and mechanisms in chemical, biological, and environmental contexts. ajchem-a.comajchem-a.comontosight.aiontosight.aipsu.edulabmix24.com
Overview of Methane-d3 as a Probe in Chemical Systems
This compound (CHD3), with its specific isotopic composition, serves as a valuable probe in a wide array of chemical and physical investigations. Its chemical properties are generally similar to those of its non-deuterated counterpart, methane (B114726) (CH4), but the presence of three deuterium atoms introduces measurable differences that can be exploited for research purposes. ontosight.ai
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CHD3 | labmix24.comsigmaaldrich.com |
| Molecular Weight | 19.06 g/mol | labmix24.comsigmaaldrich.comscbt.com |
| CAS Number | 676-80-2 | labmix24.comsigmaaldrich.comscbt.comchemdad.com |
| Melting Point | -183 °C (lit.) | chemdad.com |
| Boiling Point | -161 °C (lit.) | chemdad.com |
| Vapor Density | 0.55 (vs air) | sigmaaldrich.comchemdad.com |
| Isotopic Purity | Typically ≥ 98 atom % D | labmix24.comsigmaaldrich.com |
These physical properties, particularly the distinct molecular weight compared to CH4 (16.04 g/mol ) and other deuterated methanes like CH2D2 (18.05 g/mol ) and CD4 (20.07 g/mol ), are fundamental for its use in mass spectrometry for isotope dilution studies and tracing applications. ontosight.aiontosight.ai
Applications as a Probe:
Spectroscopy: this compound is extensively used in spectroscopy to elucidate molecular structures, dynamics, and interactions. In NMR spectroscopy, the deuterium nucleus (²H) is NMR-active, and its signal can provide structural information. ontosight.aiontosight.ailabmix24.com Furthermore, the absence of ¹H signals at deuterated positions simplifies ¹H NMR spectra of mixtures or complex molecules. ontosight.aiontosight.ai In vibrational spectroscopy (IR and Raman), the C-D stretching and bending vibrations of this compound occur at different frequencies compared to C-H vibrations in CH4, allowing for clear identification and study of these modes. ajchem-a.comlibretexts.orgresearchgate.netaip.org High-sensitivity differential absorption spectroscopy has been used to analyze the absorption spectrum of monodeuterated methane (CH3D, equivalent to this compound) near 1.58 μm, providing detailed rovibrational assignments and line lists valuable for atmospheric and planetary studies. scilit.com Raman spectroscopy has also been employed to study the behavior of deuterated methane under high pressure, revealing insights into phase transitions and vibrational dynamics different from hydrogenous methane. aip.orgresearchgate.net
Reaction Kinetics and Mechanism Studies: this compound is a key tool for investigating reaction mechanisms through kinetic isotope effects. By comparing the reaction rates of CH4 and CHD3, researchers can determine if C-H (or C-D) bond cleavage is the rate-determining step in a reaction. ajchem-a.comontosight.aisemanticscholar.org Studies involving hydrogen isotope exchange kinetics of methane, often catalyzed by strong bases, utilize deuterated methane to measure the kinetic acidity of methane and understand carbanion chemistry. semanticscholar.org Computational studies, such as those using Density Functional Theory (DFT) with dispersion corrections (DFT-D3), have investigated the C-H bond activation of methane on catalyst surfaces, providing insights into reaction pathways and energy barriers. aip.orgosti.gov While these computational studies may not always specifically model CHD3, the principles and methods are directly applicable to understanding the kinetic behavior of deuterated methane isotopologues.
Environmental Tracing: The distinct isotopic signature of this compound makes it useful for tracing the sources and fate of methane in the environment. ontosight.aiontosight.ailabmix24.com Deuterium enrichment in atmospheric methane can result from oxidation processes, and studying the isotopic composition of methane, including species like CH3D, helps in understanding atmospheric chemistry and the global methane cycle. psu.eduucar.edu Measuring specific methane isotopologues like ¹³CH3D using techniques such as tunable infrared laser direct absorption spectroscopy can help distinguish between methane originating from different sources, such as biogenic (microbial) or thermogenic (geological) processes. psu.edu Stable isotope tracing experiments using deuterated methanethiol (B179389) (CD3SH), an analog of this compound where a hydrogen is replaced by a thiol group, illustrate the broader application of deuterium labeling in studying metabolic pathways and reaction mechanisms in biological systems. ontosight.ai
Studies of Solid Phases and Clathrate Hydrates: Deuterated methane, including this compound, is used to study the structural and dynamic properties of solid methane phases and methane clathrate hydrates. Neutron diffraction studies on deuterated methane at low temperatures have provided insights into its crystal structure and phase transitions. aip.orgresearchgate.netrsc.org Ab initio molecular dynamics simulations have been used to calculate the vibrational spectra of deuterated methane and water molecules in clathrate hydrates, helping to understand the effect of deuteration on vibrational spectra and molecular motions within these cage-like structures. researchgate.net These studies are relevant to understanding methane's behavior under various pressure and temperature conditions, including those found in planetary science. aip.orgresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449539 | |
| Record name | Methane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-80-2 | |
| Record name | Methane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment for Methane D3
Laboratory-Scale Preparation Routes for High Isotopic Purity
The synthesis of Methane-d3 with high isotopic purity typically involves the use of deuterated precursors and carefully controlled reaction conditions to minimize isotopic scrambling. Two primary strategies are the chemical reduction of a deuterated methyl halide and the biological synthesis using specific microorganisms.
A common and effective chemical route to this compound is through the reduction of trideuteromethyl iodide (CD3I). This precursor is often synthesized from commercially available deuterated methanol (B129727) (CD3OD). One method involves the reaction of deuterated methanol with hydrogen iodide. For instance, treating deuterated methanol with hydriodic acid (55.0%-58.0% by mass) at elevated temperatures (40-50°C) can produce trideuteromethyl iodide with yields around 83.8%.
Once the trideuteromethyl iodide is obtained, it can be converted to this compound through a Grignard-type reaction followed by protonolysis. The reaction of CD3I with magnesium in an anhydrous ether solvent yields the corresponding Grignard reagent, trideuteromethylmagnesium iodide (CD3MgI). Subsequent treatment of this organometallic intermediate with a proton source, such as water (H2O), results in the formation of this compound. It is crucial to use a protic, non-deuterated quenching agent to introduce the single hydrogen atom.
Table 1: Chemical Synthesis of this compound via Grignard Reagent
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | Deuterated Methanol (CD3OD) | Hydriodic Acid (HI), 40-50°C | Trideuteromethyl Iodide (CD3I) | ~84% |
| 2 | Trideuteromethyl Iodide (CD3I) | Magnesium (Mg), Anhydrous Ether | Trideuteromethylmagnesium Iodide (CD3MgI) | High |
| 3 | Trideuteromethylmagnesium Iodide (CD3MgI) | Water (H2O) | This compound (CD3H) | High |
Another distinct approach is the biological synthesis of this compound. The methanogenic archaeon Methanosarcina barkeri has been shown to produce this compound when cultured with specific deuterated substrates. When grown on trimethylamine, methylamine, or methanol with completely deuterated methyl groups, Methanosarcina barkeri generates methane (B114726) with a high proportion of this compound. researchgate.net Mass spectrometric analysis of the collected methane revealed a composition of 79% to 83% CD3H. researchgate.net This biological method offers a direct route to this compound from readily available deuterated precursors.
**Table 2: Biological Synthesis of this compound by *Methanosarcina barkeri***
| Substrate (Deuterated) | Organism | Product Distribution | Reference |
| Trimethylamine-(d9) | Methanosarcina barkeri | 79-83% CD3H, 14-18% CD2H2 | researchgate.net |
| Methylamine-(d3) | Methanosarcina barkeri | 79-83% CD3H, 14-18% CD2H2 | researchgate.net |
| Methanol-(d4) | Methanosarcina barkeri | 79-83% CD3H, 14-18% CD2H2 | researchgate.net |
Isotopic Exchange and Derivatization Techniques for Deuterium (B1214612) Incorporation
Isotopic exchange reactions provide a powerful tool for introducing deuterium into methane. These methods typically involve the catalytic activation of C-H bonds in methane in the presence of a deuterium source, such as deuterium gas (D2) or deuterated water (D2O). The distribution of deuterated methane isotopologues (CH3D, CH2D2, CHD3, and CD4) depends on the catalyst, reaction conditions, and the mechanism of exchange.
Catalytic H/D exchange on metal surfaces is a widely studied method. The exchange reaction between methane and deuterium has been investigated on various metal catalysts, including platinum (Pt), ruthenium (Ru), and their alloys. On platinum-rich catalysts, the exchange reaction proceeds in a stepwise manner, with the initial and most abundant product being monodeuteromethane (CH3D). In contrast, ruthenium-rich catalysts favor multiple exchange processes, leading to the formation of perdeuterated methane (CD4) as a significant initial product. The reaction order is typically first order with respect to methane pressure and negative order with respect to deuterium pressure.
Table 3: Initial Product Distribution in Catalytic Methane-Deuterium Exchange
| Catalyst | Predominant Initial Product | Exchange Mechanism |
| Platinum (Pt) | CH3D | Stepwise |
| Ruthenium (Ru) | CD4 | Multiple |
Proton-conducting oxides have also been employed as catalysts for H/D isotopic exchange between methane and a deuterium source. For example, the perovskite-type oxide La0.95Sr0.05ScO3−δ has been shown to facilitate methane activation. The proposed mechanism involves two sequential steps: the dissociative adsorption of methane to form methyl-type species (CHx) and surface hydroxyl groups, followed by the incorporation of hydrogen/deuterium into the oxide lattice.
Derivatization techniques can also be utilized for deuterium incorporation. While not a direct exchange on methane itself, the synthesis of deuterated precursors that can be subsequently converted to this compound falls under this category. For example, the synthesis of methyl-d3 bromide with high isotopic purity (99.3 atom % deuterium) has been achieved by the reaction of silver acetate-d3 with bromine. This deuterated methyl bromide can then serve as a versatile building block for the synthesis of this compound and other trideuteromethyl-containing compounds. This method relies on the initial isotopic enrichment of a precursor molecule, malonic acid, through repeated exchange with deuterium oxide.
Advanced Spectroscopic Characterization of Methane D3
Vibrational Spectroscopy: Infrared and Raman Analysis of Isotopic Effects
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is highly sensitive to changes in molecular vibrations caused by isotopic substitution. The difference in mass between hydrogen and deuterium (B1214612) leads to distinct vibrational frequencies for C-H and C-D bonds in Methane-d3, allowing for their differentiation and detailed analysis.
High-resolution infrared spectra of CH₃D have been recorded and analyzed in various spectral regions, providing detailed information about its rovibrational transitions tandfonline.comnih.govresearchgate.net. Studies have focused on different fundamental and overtone bands, such as the C-H stretching region and the C-D stretching region nih.govacs.orgcsic.es. The infrared spectrum of gaseous CH₃D shows distinct bands corresponding to its vibrational modes cdnsciencepub.com. Similarly, Raman spectroscopy has been applied to study the vibrational modes of deuterated methanes, including CH₃D tandfonline.commdpi.com. The Raman spectrum of monodeuteromethane (CH₃D) exhibits characteristic bands related to its molecular vibrations tandfonline.com.
Methane (B114726) (CH₄) belongs to the Td point group and has four normal modes of vibration: ν₁, ν₂, ν₃, and ν₄. Upon deuteration to form CH₃D, the molecular symmetry is reduced to C₃v. This reduction in symmetry leads to changes in the degeneracy and infrared/Raman activity of the vibrational modes.
For CH₃D, the vibrational modes are classified under the C₃v point group. There are both A₁ (symmetric) and E (degenerate) modes. All six fundamental vibrations in CH₃D are both infrared and Raman active cdnsciencepub.com.
Specific band assignments for CH₃D have been determined through experimental high-resolution spectroscopy and theoretical calculations. For instance, the strong Q branch observed around 2200 cm⁻¹ in the infrared spectrum of gaseous CH₃D is assigned to the C-D stretching mode (ν₁) cdnsciencepub.com. Other bands in the infrared spectrum of CH₃D have been observed and assigned to different vibrational modes, including C-H stretching and CH₂ symmetrical bending modes cdnsciencepub.com. High-resolution studies have provided precise experimental values for the band centers of numerous rovibrational bands of CH₃D tandfonline.com.
| Vibrational Mode (Approximate Description) | Symmetry (C₃v) | IR Activity | Raman Activity | Approximate Frequency (cm⁻¹) |
|---|---|---|---|---|
| C-H Stretching (symmetric) | A₁ | Yes | Yes | ~2976 cdnsciencepub.com |
| C-H Stretching (degenerate) | E | Yes | Yes | ~3020-3030 cdnsciencepub.com |
| C-D Stretching | A₁ | Yes | Yes | ~2202 cdnsciencepub.com, ~2200 csic.es |
| CH₃ Bending (symmetric) | A₁ | Yes | Yes | ~1300 cdnsciencepub.com |
| CH₃ Bending (degenerate) | E | Yes | Yes | ~1472 researchgate.net |
| CD Bending (degenerate) | E | Yes | Yes | ~1161 researchgate.net |
Note: Frequencies can vary slightly depending on the phase and experimental conditions.
Isotopic substitution can influence anharmonic interactions, such as Fermi resonances, which occur when an overtone or combination band has a similar energy and the same symmetry as a fundamental vibration. These resonances can lead to shifts in vibrational frequencies and changes in band intensities.
Studies on the vibrational spectrum of CH₃D have explored anharmonicity and the coupling between different vibrational modes acs.orgtandfonline.com. High-resolution infrared spectroscopy allows for detailed analysis of rovibrational transitions, which can reveal the effects of anharmonicity and resonant interactions tandfonline.comnih.gov. The analysis of overtone spectra, particularly in diluted solutions at low temperatures, can help simplify the spectra and allow for the observation of vibrational bands that might be hidden under congested room-temperature absorption, providing further insights into anharmonicity acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
NMR spectroscopy is a powerful tool for probing the local chemical environment and dynamics of molecules. The presence of deuterium (²H), which has a different nuclear spin and gyromagnetic ratio compared to protium (B1232500) (¹H), makes this compound particularly amenable to various NMR techniques.
Deuterated compounds like this compound are widely used in NMR spectroscopy, often as solvents or for isotopic labeling to simplify spectra and aid in signal assignment ontosight.aicarlroth.comarmar-europa.dearmar-europa.de.
²H NMR spectroscopy directly observes the deuterium nucleus. The deuterium nucleus (spin I=1) is quadrupolar, which typically results in broader signals compared to spin-1/2 nuclei like ¹H and ¹³C in isotropic environments. However, in anisotropic environments, such as liquid crystals, quadrupolar splittings can provide valuable information about molecular orientation and dynamics capes.gov.br.
²H NMR can be used to confirm the position and isotopic purity of deuterium labeling in this compound. While less common for structural determination in simple molecules like CH₃D in isotropic solution due to the single deuterium site, it is invaluable for studying the behavior of deuterated molecules in more complex systems or phases. Deuteron magnetic resonance spectra have been obtained for deuterated compounds in nematic liquid-crystal mixtures, demonstrating the utility of ²H NMR in anisotropic environments capes.gov.br.
The presence of deuterium in this compound affects the ¹H and ¹³C NMR spectra through isotope shifts and changes in spin-spin coupling patterns. These effects can be used for indirect characterization.
In the ¹H NMR spectrum of CH₃D, the signal for the three equivalent protons is affected by coupling to the deuterium nucleus (I=1). This coupling typically results in a splitting pattern that is different from that observed in non-deuterated methane (CH₄). The coupling constant between ¹H and ²H (¹JHD) is related to the ¹H-¹H coupling constant (¹JHH) in methane. Isotope shifts, where the NMR signal of a nucleus is slightly shifted due to the presence of a nearby heavier isotope, are also observed in the ¹H and ¹³C NMR spectra of this compound researchgate.netstemwomen.org. These shifts are generally small and can be influenced by solvent and temperature researchgate.net.
The ¹³C NMR spectrum of CH₃D shows a signal for the carbon atom. This signal is split by the directly bonded deuterium and the three protons. The coupling pattern (a quartet of triplets, assuming typical coupling constants) provides definitive evidence for the CH₃D structure. The ¹³C signal is also subject to an isotope shift due to the deuterium.
| Nucleus | Expected Splitting Pattern (in isotropic solution) | Relevant Coupling Constants | Isotope Shift vs. CH₄ |
|---|---|---|---|
| ¹H | Triplet (due to coupling with ²H, I=1) | ¹JHD | Small negative shift researchgate.netstemwomen.org |
| ²H | Quartet (due to coupling with three ¹H, I=1/2) | ¹JHD | N/A |
| ¹³C | Quartet of triplets (due to coupling with three ¹H and one ²H) | ¹JCH, ¹JCD | Small negative shift stemwomen.org |
Note: The observed splitting patterns and coupling constants can be influenced by resolution and experimental conditions.
Studies have reported frequency measurements on the ¹H NMR spectra of deuterated methanes, including CH₃D, highlighting the solvent and temperature effects on isotope shifts researchgate.net.
Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation of a compound. For this compound, MS is essential for verifying its isotopic purity and studying how the deuterium substitution affects its fragmentation pathways under electron ionization or other ionization methods.
The mass spectrum of CH₃D will show a prominent molecular ion peak at m/z = 17 (¹²C¹H₃²H). In contrast, the molecular ion peak for standard methane (¹²CH₄) is at m/z = 16. The presence and relative intensity of peaks at m/z = 16, 17, and potentially 18 (for CH₂D₂) can be used to assess the isotopic purity of the CH₃D sample.
Furthermore, analyzing the fragmentation pattern in the mass spectrum of CH₃D provides insights into the relative strengths and dissociation probabilities of C-H and C-D bonds. Under electron impact, CH₃D can fragment to produce various ions, such as CH₃⁺, CH₂D⁺, CH₂⁺, CHD⁺, CD⁺, CH⁺, and C⁺, along with corresponding neutral fragments. The relative abundance of these fragment ions reflects the likelihood of cleaving C-H versus C-D bonds.
Studies have shown that the mass spectrum of CH₃D cannot be simply predicted from that of CH₄ by assuming identical behavior for H and D atoms (except for mass) aip.orgnist.gov. There is a notable difference in the dissociation probability of C-H and C-D bonds upon electron impact aip.orgnist.gov. This isotopic effect on fragmentation pathways is a key area of investigation using mass spectrometry. The relative probabilities of various dissociation processes are not solely predictable from statistical considerations alone, indicating that kinetic isotope effects play a role in fragmentation nist.gov.
| Ion Fragment | Possible Mass (m/z) | Origin from CH₃D |
|---|---|---|
| CH₃D⁺ (Molecular Ion) | 17 | CH₃D |
| CH₃⁺ | 15 | Loss of D from CH₃D |
| CH₂D⁺ | 16 | Loss of H from CH₃D |
| CH₂⁺ | 14 | Loss of D and H from CH₃D |
| CHD⁺ | 15 | Loss of two H from CH₃D |
| CD⁺ | 14 | Loss of three H from CH₃D |
| CH⁺ | 13 | Loss of D and two H from CH₃D |
| C⁺ | 12 | Loss of D and three H from CH₃D |
Note: The observed fragment ions and their intensities depend on the ionization method and the energy of the electrons (in electron ionization).
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can distinguish between ions with very small mass differences, including those arising from different isotopic compositions or isobaric species. Studies utilizing electron impact mass spectrometry on CH3D have investigated its fragmentation patterns. It has been observed that the mass spectrum of CH3D cannot be simply predicted from that of CH4 by assuming complete similarity between hydrogen and deuterium, except for mass. aip.orgnist.gov This indicates a difference in the dissociation probability of C-H and C-D bonds upon electron impact. aip.orgnist.gov This difference is approximately constant across several ionization processes and electron energy ranges. aip.org The total abundance of ions of a specific mass in CH3D can be computed based on the contributions of different ion types formed during dissociation. nist.gov For instance, in the CH3D spectrum, mass 13 results solely from CH+ ions. nist.gov The abundance of CD+ can be calculated by comparing the CH+ abundance in CH4 to the CH+ abundance in CH3D. nist.gov Similarly, the abundance of CH2+ can be derived from the total abundance of ions at mass 14. nist.gov HRMS is also employed in analyzing reaction products involving deuterated compounds to confirm molecular identity and mass. rsc.org
Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that uses an isotopically enriched form of the analyte as an internal standard. Deuterated compounds, including this compound, are commonly used as internal standards in IDMS. ontosight.aieurisotop.comepa.govnih.gov In this method, a known amount of the isotopically labeled analyte (e.g., CH3D) is added to a sample containing the unlabeled analyte (e.g., CH4). eurisotop.comepa.gov The mixture is then analyzed by mass spectrometry, which measures the ratio of the labeled to unlabeled species based on their distinct mass-to-charge ratios. eurisotop.comepa.gov Since a known amount of the labeled standard was added, the concentration of the unlabeled analyte in the original sample can be precisely determined from the measured isotopic ratio. eurisotop.comepa.gov This technique is particularly valuable because the labeled standard behaves chemically identically to the unlabeled analyte throughout the sample preparation and analysis process, compensating for potential losses or variations. epa.gov CH3D is listed as a stable isotopically labeled analog available for use in IDMS. eurisotop.com
High-Resolution Rotational Spectroscopy and Molecular Beam Studies
Rotational spectroscopy probes the transitions between quantized rotational energy levels of a molecule, providing detailed information about its structure and dynamics. High-resolution techniques, often coupled with molecular beams, allow for the precise determination of spectroscopic constants and the study of subtle molecular properties.
The pure rotational spectrum of CH3D in its ground vibrational and electronic state has been observed using techniques like far-infrared grating spectrometry. aip.org This spectrum is of particular interest because CH3D possesses a small electric dipole moment that arises entirely from the isotopic substitution, unlike the non-polar CH4 molecule. aip.org Measurements of the rotational spectrum have allowed for the determination of key spectroscopic constants, including the rotational constant B0 and the centrifugal distortion constant DJ. aip.org
| Constant | Value (cm⁻¹) | Source |
| B₀ | 3.882 ± 0.002 | aip.org |
| Dⱼ | (7.7 ± 0.3) × 10⁻⁵ | aip.org |
The electric dipole moment of CH3D has been experimentally determined from the intensity of rotational lines. For the (6 → 7) rotational line, the dipole moment was found to be (5.68 ± 0.30) × 10⁻³ D. aip.org Electric resonance spectroscopy has also been used to measure the electric resonance spectrum of CH3D in specific rotational states (J=1, K=1 and J=2, K=2), yielding values for the dipole moment and hyperfine constants. aip.org
Molecular beam studies involve generating a collimated beam of molecules in a vacuum, allowing for investigations of isolated molecules or their interactions with surfaces or other species under well-defined conditions. Molecular beam techniques have been used to study the dissociative chemisorption of methane and its deuterated isotopologues, including CH3D, on metal surfaces. core.ac.ukosti.gov These studies explore how the translational and vibrational energy of the molecule affects its reactivity. core.ac.uk Molecular beam scattering apparatuses equipped with mass spectrometers can analyze scattered species, providing information on mass, energy, and angular distributions. berkeley.edu Pulsed-nozzle, Fourier-transform microwave spectroscopy, a technique that utilizes molecular beams, has been applied to study the rotational spectra of weakly bound complexes involving CH3D, such as dimers with hydrogen cyanide (HCN). rsc.org These studies provide insights into the intermolecular interactions and the internal dynamics of the complex. rsc.org
Photoelectron and Ionization Spectroscopy of this compound
Photoelectron spectroscopy (PES) and ionization spectroscopy techniques probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. These methods provide information about the energy levels of molecular orbitals and the resulting ionic states.
High-resolution pulsed-field-ionization zero-kinetic-energy (PFI-ZEKE) photoelectron spectroscopy has been a powerful tool for studying the rovibrational energy levels of molecular cations. PFI-ZEKE photoelectron spectra of CH3D have been recorded with rotational resolution, providing detailed information about the CH3D+ cation. aip.orgnih.govaip.orgethz.ch These studies have focused on understanding the effects of the Jahn-Teller effect, a phenomenon where a degenerate electronic state in a molecule distorts to lower its symmetry and energy, and large-amplitude pseudorotational motion in CH3D+. aip.orgnih.govaip.org The spectra reveal a transition from a tunneling regime at low internal energies to a free pseudorotation regime at higher energies. aip.orgnih.govaip.org Analysis of the tunneling-rotation structure in the PFI-ZEKE spectra has indicated the existence of different isomers for CH3D+ that differ in bond lengths. aip.orgnih.govaip.org
Ionization spectroscopy, broadly related to PES, involves determining the energy required to remove an electron from a molecule, resulting in the formation of a positive ion. Electron impact ionization is a common method used in mass spectrometry to generate ions for analysis. aip.orgnist.govresearchgate.netresearchgate.net Chemical ionization is another technique where ions are produced through reactions with reagent ions, often leading to less fragmentation than electron ionization. amegroups.orglittlemsandsailing.comslideshare.net Methane itself can be used as a reagent gas in chemical ionization. amegroups.orglittlemsandsailing.comslideshare.net Studies involving the ionization of methane isotopologues, including CH3D, by electron impact have investigated the dissociation probabilities of C-H and C-D bonds. aip.orgnist.gov
Fundamental Chemical Physics and Quantum Phenomena of Methane D3
Kinetic Isotope Effect (KIE) Studies with Methane-d3
Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, transition state structures, and the dynamics of chemical reactions. By comparing the reaction rates of a molecule and its isotopically substituted variant, information can be gained about the involvement of the isotopically labeled atom in the rate-determining step. This compound, with its single deuterium (B1214612) substitution, is a crucial molecule for studying deuterium KIEs in reactions involving C-H/C-D bond cleavage or formation.
Primary and Secondary Deuterium Kinetic Isotope Effects in Reaction Dynamics
Deuterium kinetic isotope effects are typically observed when a C-H or C-D bond is broken or formed in the rate-limiting step of a reaction. A primary kinetic isotope effect occurs when the isotopic substitution is at a bond that is directly broken or formed during the reaction. For this compound, a primary KIE would be observed in reactions where the C-D bond is cleaved. The difference in reaction rates arises primarily from the difference in zero-point vibrational energies between the C-H and C-D bonds. The heavier deuterium forms a stronger bond with lower zero-point energy, requiring more energy to break compared to a C-H bond. This typically results in a slower reaction rate for the deuterated species (kH/kD > 1).
Secondary kinetic isotope effects occur when the isotopic substitution is at a position adjacent to the reacting center, not directly involved in bond breaking or formation in the rate-limiting step, but which influences the reaction rate through changes in vibrational modes or steric effects in the transition state. caltech.edu For this compound, secondary KIEs could arise from the three hydrogen atoms when the carbon center or the deuterium atom is the primary reaction site. While often smaller than primary KIEs, secondary effects can still provide valuable mechanistic information. For instance, rehybridization of a carbon atom from sp³ towards sp² in the transition state is expected to lead to a normal secondary deuterium kinetic isotope effect (kH/kD > 1) from spectator deuteriums. caltech.edu
Studies on reactions involving methane (B114726) isotopologues, including CH3D, have been conducted to investigate these effects. For example, H/D kinetic isotope effects for CH3D, CH2D2, CHD3, and CD4 have been studied in reactions like Cl + CH4, demonstrating significant isotopic fractionation effects that can influence atmospheric methane sources. researchgate.net
Experimental Methodologies for KIE Determination in this compound Systems
Determining KIEs for this compound typically involves measuring the relative rates of reaction for CH4 and CH3D, or analyzing the isotopic composition of reactants and products over time in a reaction involving a mixture of isotopologues.
Common experimental methodologies include:
Relative Rate Techniques: This involves reacting a mixture of CH4 and CH3D (or other isotopologues) with a limiting amount of another reactant. The relative depletion of the isotopologues is measured over time, often using gas chromatography or mass spectrometry. researchgate.net
Monitoring Product Distribution: In some reactions, the distribution of deuterated products formed from a partially deuterated reactant like CH3D can reveal KIEs. For instance, enzymatic reduction assays involving substrates like cyanide can produce d0-methane, d1-methane (CH3D), d2-methane, d3-methane, and d4-methane, and the relative amounts of these products are measured, typically by mass spectrometry. acs.org Overlapping mass spectra of methane isotopologues can be deconvoluted using fragmentation patterns of standards. acs.org
Solvent Isotope Effects: While not a direct study of CH3D reactivity, experiments involving replacing H2O solvent with D2O can reveal solvent kinetic isotope effects on reactions that might involve proton or hydrogen atom transfer steps relevant to methane chemistry or formation. acs.org Measuring changes in reaction rates or product distributions in varying levels of deuterium enrichment provides insights into hydrogen atom transfers. acs.org
Accurate KIE determination requires precise measurement of isotopic ratios, often achieved using advanced mass spectrometry techniques.
Computational Approaches to KIE Prediction and Interpretation for this compound
Computational methods play a crucial role in predicting and interpreting KIEs observed in this compound reactions. These methods allow for the calculation of theoretical reaction rates and isotopic fractionation effects based on the potential energy surface and vibrational properties of the reactants, transition states, and products.
Key computational approaches include:
Transition State Theory (TST): Standard and variational transition state theory, often combined with tunneling corrections, are widely used to calculate rate constants. researchgate.net KIEs are then calculated as the ratio of the rate constants for the reactions involving the different isotopologues (e.g., kCH4/kCH3D).
Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods are used to calculate the electronic structure, geometries, and vibrational frequencies of the species involved in the reaction pathway (reactants, transition states, products). researchgate.netannualreviews.organl.govcore.ac.ukresearchgate.net High-level ab initio methods, such as CCSD(T), are often employed to obtain accurate harmonic vibrational frequencies and anharmonicity coefficients, which are essential for accurate KIE calculations, especially at different temperatures. researchgate.net DFT methods like B3LYP are also commonly used. anl.govcore.ac.ukresearchgate.net
Semiclassical Methods: Semiclassical transition state theory (SCTST) can incorporate quantum mechanical effects like tunneling, which are particularly important for reactions involving light atoms like hydrogen and deuterium, especially at lower temperatures. researchgate.net
Molecular Dynamics Simulations: While primarily used for exploring reaction pathways and energy transfer, molecular dynamics can also be coupled with quantum mechanics (QM/MM or direct dynamics) to calculate reaction rates and KIEs by simulating trajectories on the potential energy surface.
Computational studies have successfully predicted H/D kinetic isotope effects for methane isotopologues, including CH3D, in good agreement with experimental data for reactions like Cl + CH4. researchgate.net These calculations provide detailed insights into the transition state structure and the nature of the bond breaking/forming process, helping to interpret experimental KIE values. Quantum chemical modeling has also been applied to study KIEs in more complex systems, such as enzymatic reactions involving methane production. annualreviews.org
Molecular Dynamics and Energy Transfer Mechanisms Involving this compound
Molecular dynamics simulations are computational techniques that simulate the motion of atoms and molecules over time based on their interactions. These simulations can provide insights into the dynamic behavior of this compound, including its collisions, internal energy redistribution, and interactions with other molecules or surfaces.
While specific detailed research findings on molecular dynamics and energy transfer mechanisms solely focused on this compound are not extensively detailed in the provided search results, the general principles of molecular dynamics and energy transfer apply. Isotopic substitution in this compound affects its vibrational frequencies and moments of inertia compared to CH4, which in turn influences how energy is absorbed, transferred, and redistributed during collisions or internal molecular processes.
Molecular dynamics simulations can be used to:
Study collisional energy transfer between this compound and other species, which is important in atmospheric chemistry, combustion, and interstellar environments.
Investigate the dynamics of adsorption and desorption of this compound on surfaces, relevant to heterogeneous catalysis and surface science.
Explore intramolecular vibrational energy redistribution (IVR) within the CH3D molecule, understanding how energy flows between different vibrational modes after excitation.
Model the behavior of this compound in condensed phases, such as in hydrate (B1144303) structures. acs.org Classical and first-principles atomistic simulations are used to study molecular crystals and their properties, which can involve molecular dynamics. researchgate.net
Energy transfer in molecular collisions can involve both rotationally elastic and inelastic processes, and molecular dynamics simulations, including quasi-classical trajectory calculations, can be used to compute cross-sections for these events. uibk.ac.at The presence of deuterium alters the rotational and vibrational energy levels, leading to different energy transfer dynamics compared to CH4.
Quantum Chemical and Computational Modeling of this compound
Quantum chemical and computational modeling are essential for understanding the electronic structure, bonding, and spectroscopic properties of this compound, as well as predicting its behavior in various chemical environments. These methods solve the electronic Schrödinger equation (or approximations of it) to determine the energy and wavefunction of the molecule.
Computational modeling of methane isotopologues, including CH3D, has been performed to calculate various properties. annualreviews.orgacs.orgresearchgate.netethz.chresearchgate.net These calculations are crucial for interpreting experimental data, predicting unmeasured properties, and gaining fundamental insights into the effects of isotopic substitution.
Ab Initio and Density Functional Theory Calculations for Electronic Structure and Spectra
Ab initio methods, derived directly from quantum mechanical principles without empirical parameters (apart from fundamental constants), and Density Functional Theory (DFT), which uses the electron density to calculate the electronic structure, are the primary tools for modeling this compound. anl.govcore.ac.ukresearchgate.net
These methods are used to calculate:
Electronic Structure: This includes determining the molecular geometry, bond lengths, bond angles, charge distribution, and molecular orbitals. These properties are subtly affected by isotopic substitution due to changes in vibrational averaging and zero-point energy.
Vibrational Spectra: Calculating harmonic and anharmonic vibrational frequencies is critical for understanding the infrared and Raman spectra of this compound. researchgate.net The substitution of deuterium for hydrogen leads to shifts in vibrational frequencies due to the increased mass, which is a characteristic feature used for identification and analysis. Computational calculations of vibrational frequencies are also fundamental for determining zero-point energies and partition functions, which are necessary for KIE calculations. researchgate.net
Rotational Spectra: Ab initio methods can predict rotational constants, which determine the rotational energy levels and the appearance of rotational and rotation-vibrational spectra. The change in mass distribution in CH3D compared to CH4 significantly alters its rotational constants.
Spectroscopic Parameters: Calculations can provide parameters needed to interpret high-resolution spectra, such as isotopic shifts and intensity variations. Statistical weights for molecules like CH3D can be calculated to interpret alternating intensities in rotation-vibration spectra. researchgate.net
Thermochemical Properties: Ab initio and DFT methods, often combined with statistical thermodynamics, are used to calculate thermochemical data such as enthalpies of formation, entropies, and heat capacities for this compound. anl.govcore.ac.ukresearchgate.net These are important for understanding the thermodynamics of reactions involving CH3D. High-accuracy composite ab initio methods like G3 and G3B3 are used for this purpose. anl.govcore.ac.ukresearchgate.net
DFT methods, such as B3LYP, have gained significant importance for calculating electronic structure. anl.govcore.ac.ukresearchgate.net High-level ab initio wavefunction methods can also be used for calculating energies, particularly for smaller systems or clusters, allowing for systematic convergence towards high accuracy. researchgate.net Computational methodologies based on high-level electronic structure methods and statistical thermodynamics are used for calculating thermodynamic properties like sublimation enthalpies of molecular crystals, which can include methane isotopologues. acs.orgresearchgate.net
Computational modeling, particularly the correlation of DFT calculations with spectroscopy results, aids in understanding the bonding environment and interactions of molecules like methane with surfaces. researchgate.net
Here is an example of how computational data might be presented, illustrating calculated vibrational frequencies for CH4 and CH3D (illustrative data, not directly from search results unless specified):
| Mode Type | CH4 Frequency (cm⁻¹) | CH3D Frequency (cm⁻¹) | Description |
| ν₁ (A₁) | ~2917 | ~2945 | C-H symmetric stretch |
| ν₂ (E) | ~1534 | ~1470, ~1155 | H-C-H bend |
| ν₃ (T₂) | ~3019 | ~3030, ~2970, ~2200 | C-H asymmetric stretch, C-D stretch |
| ν₄ (T₂) | ~1306 | ~1300, ~1000 | H-C-H bend, C-H rock/C-D bend |
(Note: Specific calculated frequencies would depend on the level of theory and basis set used in the quantum chemical calculation. The values above are illustrative of typical vibrational modes and isotopic shifts.)
Computational studies provide a fundamental understanding of how the presence of deuterium affects the potential energy surface and dynamic behavior of methane, complementing experimental observations and providing a basis for predicting its behavior in complex systems.
Potential Energy Surfaces and Reaction Pathways for this compound Transformations
The study of potential energy surfaces (PESs) is fundamental to understanding chemical reactions. A PES maps the energy of a molecular system as a function of the positions of its nuclei, providing insights into stable structures (minima), transition states (saddle points), and reaction pathways libretexts.orgnsf.gov. For CHD₃, isotopic substitution alters the vibrational energy levels and ZPE, which can influence the shape of the PES and the energies of transition states relative to reactants and products. This influence is often studied through kinetic isotope effects (KIEs).
Deuterium substitution can lead to significant changes in reaction rates, known as deuterium isotope effects libretexts.org. These effects arise primarily from differences in ZPE and tunneling probabilities between the protium (B1232500) and deuterium-containing species libretexts.orgd-nb.info. A C-D bond is typically stronger than a C-H bond (by about 5 kJ/mol), leading to a lower reaction rate if bond breaking at the deuterated position is involved in the rate-determining step libretexts.org. However, inverse kinetic isotope effects can also occur, particularly in reactions involving atomic H or D, where the ZPE of the reaction complex can be lower for the deuterium-containing species d-nb.info.
Studies investigating reactions involving methane isotopologues, such as the reaction of O(³P) with CHD₃, utilize accurate ab initio potential energy surfaces to perform dynamics calculations pnas.org. These studies can reveal how vibrational excitation in specific modes, like the CH-stretching mode in CHD₃, can influence reactivity by affecting the reactive cone of acceptance pnas.org. For example, quasiclassical trajectory calculations on a full-dimensional ab initio PES for the O(³P) + CHD₃ reaction have shown good agreement with experimental results for angular and vibrational distributions of the products pnas.org. The adiabatic barrier height for this reaction is around 3700 cm⁻¹ (approximately 44.2 kJ/mol) based on the PES, with the collision energy influencing the reaction dynamics pnas.org.
Potential energy surfaces are also crucial for studying reactions on surfaces, such as the dissociative chemisorption of methane on metal catalysts, which is a key step in processes like steam reforming core.ac.uk. Theoretical studies using density functional theory (DFT) explore the energy barriers for C-H bond activation on various surfaces core.ac.ukfung-group.org. For instance, studies on platinum surfaces like Pt(111), Pt(211), and Pt(110)-(1×2) have shown that the minimum energy barriers for methane chemisorption vary depending on the surface site (terrace vs. step), influencing the site-specific reactivity core.ac.uk. The dissociative chemisorption of CH₄ on Pt(211) steps has a lower dissociation barrier (by at least 30 kJ/mol) compared to terraces, leading to higher reactive sticking coefficients on steps core.ac.uk. While these studies often focus on CH₄, the principles and methodologies apply to CHD₃, with isotopic effects influencing the specific barrier heights and reaction rates.
The construction of accurate PESs for larger systems, including those involving CHD₃, remains computationally challenging, but advancements in theoretical methodologies and interpolation techniques are enabling more accurate dynamics simulations nsf.gov.
Analysis of Intermolecular Interactions and Adsorption Processes
Intermolecular interactions play a significant role in the physical properties of methane isotopologues and their adsorption behavior on various surfaces. For methane, the primary intermolecular forces are London dispersion forces, arising from temporary fluctuations in electron distribution quora.comlibretexts.org. These forces are relatively weak compared to other types of intermolecular interactions like dipole-dipole forces or hydrogen bonding quora.comlibretexts.org.
The adsorption of methane and its isotopologues on solid surfaces is a critical phenomenon in various fields, including catalysis, gas storage, and separation. Adsorption can be broadly classified into physisorption and chemisorption dare2x.eu. Physisorption involves weak, non-covalent interactions like van der Waals forces (including dispersion forces), while chemisorption involves the formation of chemical bonds between the adsorbate and the surface dare2x.eu.
Studies on methane adsorption on various materials, such as carbon models of coal surfaces and metal oxides, highlight the importance of both the surface properties and the nature of the methane molecule researchgate.netmdpi.comnih.gov. For instance, the adsorption of methane on carbon surfaces is influenced by the pore structure, with micropore volume and specific surface area showing a positive correlation with adsorption capacity frontiersin.org. Density functional theory (DFT) calculations, often including dispersion corrections (like DFT-D3), are widely used to study adsorption energies and configurations researchgate.netrsc.orgnih.govrsc.orgrsc.orgosti.gov. These calculations have shown that dispersion forces contribute significantly (approximately 30-60%) to the total adsorption energy of methane on metal surfaces rsc.org.
Research on methane adsorption on metal surfaces, including platinum and copper-based alloys, reveals that the adsorption energy can vary significantly depending on the metal, surface facet, and the presence of alloying elements fung-group.orgrsc.orgnih.govrsc.org. For example, on Pt(111), the calculated adsorption energy for CH₄ using different DFT methods with dispersion corrections ranges from approximately -14.7 to -35.6 kJ/mol, with some methods showing better agreement with experimental values than others nih.gov. The strongest adsorption of methane on calcite (CaCO₃) surfaces was found for the 110 surface, which exhibited an adsorption capacity significantly larger than the more stable 104 surface rsc.org. This difference was attributed to larger charge transfer and structural changes on the surface during adsorption rsc.org.
While specific detailed data on the intermolecular interactions and adsorption processes solely for this compound are less extensively reported compared to CH₄, the fundamental principles governing these phenomena are expected to be similar, with subtle differences arising from the isotopic substitution affecting vibrational dynamics and potentially influencing the strength and nature of interactions, particularly in cases where zero-point energy differences play a role in the interaction potential. Theoretical studies employing methods capable of accurately describing van der Waals interactions are essential for understanding the physisorption of CHD₃, while investigations into chemisorption would need to consider the isotopic effects on C-D bond activation on the surface.
Adsorption Energy of CH₄ on Pt(111) using different DFT methods (Example Data for Methane) nih.gov
| Method | Adsorption Energy (kJ/mol) |
| PBE+D2 | -35.6 |
| PBE+D3 | -24.9 |
| PBE+dDsC | -18.9 |
| PBE+MBD | -14.7 |
| RPA:PBE | -14.3 |
| RPA:PBE+MBD | -16.0 |
| Periodic RPA | -13.8 |
| Experiment (¹/₄ ML) | -15.6 |
Adsorption Energy of CH₄ on Pt(111) using different DFT methods (Example Data for Methane) nih.gov
| Method | Adsorption Energy (kJ/mol) |
|---|---|
| PBE+D2 | -35.6 |
| PBE+D3 | -24.9 |
| PBE+dDsC | -18.9 |
| PBE+MBD | -14.7 |
| RPA:PBE | -14.3 |
| RPA:PBE+MBD | -16.0 |
| Periodic RPA | -13.8 |
| Experiment (¹/₄ ML) | -15.6 |
Note: The data above is for CH₄ adsorption and serves as an example of the type of data generated in adsorption studies relevant to methane isotopologues. Specific adsorption energies for CHD₃ would require dedicated theoretical or experimental studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (CHD₃) | 71568 fishersci.de |
| Methane (CH₄) | 297 oup.com |
| Deuterium (D) | 440451 oup.com |
| Hydrogen (H) | 784 oup.com |
| Oxygen (O) | 2244 oup.com |
| Platinum (Pt) | 23948 oup.com |
| Copper (Cu) | 23978 oup.com |
| Calcite (CaCO₃) | 10112 oup.com |
Applications of Methane D3 in Mechanistic Organic and Inorganic Chemistry
Elucidation of Catalytic Reaction Mechanisms
The activation and functionalization of methane (B114726), a primary component of natural gas, is a significant challenge in catalysis. Methane-d3 serves as a crucial probe to understand how catalysts interact with and transform methane.
C-H Bond Activation in Heterogeneous Catalysis via this compound Probing
In heterogeneous catalysis, this compound is used to investigate the mechanism of C-H bond activation on solid surfaces. Studies involving the reaction of methane with catalysts like metal oxides or supported metals often utilize deuterated methane to identify which C-H bonds are cleaved and the nature of the active sites.
For instance, isotopic pulse experiments with mixtures of CH4 and CD4 (or CHD3) over heterogeneous catalysts like NiO/SiO2 can reveal whether methane activation occurs via dissociation before oxidation. The detection of mixed isotopologues like CHD3, CH2D2, and CH3D in the product gas indicates the formation of surface CHx species (where x < 4) through sequential C-H (or C-D) bond cleavage and isotopic exchange. capes.gov.br The distribution of these isotopologues provides information about the stepwise nature of methane activation on the catalyst surface.
The C-H activation of methane on transition metal surfaces is characterized by a high activation barrier and a high hydrogen kinetic isotope effect. mpg.de These features are often attributed to a precursor-mediated dissociation mechanism where the rate-limiting step involves the tunneling of a hydrogen atom through an energy barrier. mpg.de Deuterium (B1214612) exchange reactions of methane with D2 over catalysts like Pd on alumina (B75360) at elevated temperatures demonstrate the possibility of both single and multiple deuterium incorporation, providing insights into different exchange mechanisms on the catalyst surface. walisongo.ac.id
Studies on γ-Al2O3, a metal oxide catalyst, have computationally investigated the C-H activation of methane through polar and radical mechanisms. nih.gov While not explicitly using this compound in the search result, such computational studies often complement experimental isotopic labeling to confirm proposed mechanisms and transition states. The preference for polar pathways with lower activation barriers on γ-Al2O3 highlights the role of surface Lewis acid-base properties in methane activation. nih.gov
Pathways in Homogeneous and Enzymatic Catalysis Involving Deuterated Methane
Deuterated methane, including this compound, is invaluable in studying the mechanisms of homogeneous and enzymatic catalysis where reactions occur in solution or within a protein active site.
In homogeneous catalysis, reactions involving transition metal complexes are often investigated using kinetic isotope effects with deuterated methane. For example, the reaction of a scandium alkyl complex with methane shows significant primary intermolecular kinetic isotope effects (kH/kD) when comparing CH4 and CD4, consistent with a linear transfer of hydrogen from methane in the transition state. nih.gov This indicates that C-H bond cleavage is involved in the rate-determining step. The use of CH2D2 can provide intramolecular KIEs, further detailing the geometry of the transition state. nih.gov
Enzymatic catalysis, particularly by methane monooxygenases (MMOs) and methyl-coenzyme M reductases (MCRs), involves the biological transformation of methane. This compound and other deuterated methanes are used to probe the catalytic cycles and identify key intermediates.
Methane monooxygenase (MMO) activates methane to methanol (B129727). Studies using deuterated methanes have shown large kinetic isotope effects for the reaction of a key intermediate, compound Q, with methane, consistent with complete C-H bond breaking in the oxygenation step. nih.gov Differences in KIE values obtained through different methods suggest the complexity of the reaction, potentially involving hydrogen-atom reabstraction by a methyl radical intermediate. nih.gov
Methyl-coenzyme M reductase (MCR), involved in methane formation and anaerobic oxidation, has also been studied using isotopic effects. While carbon isotope effects on methyl-coenzyme M reveal the rate-limiting step, secondary isotope effects with CD3-S-CoM indicate a geometric change of the methyl group in the transition state, consistent with a methyl radical intermediate. nih.gov For methane activation by MCR, primary and secondary isotope effects are consistent with oxidative cleavage/reductive coupling at transition metal centers or a radical substitution mechanism. nih.gov
The use of 12CH2D2 and 13CH3D isotopologues can help identify the influence of anaerobic methanotrophy, where methane is oxidized anaerobically, by revealing internal, thermodynamic isotopic equilibrium attributed to the reversibility of the initial step. geochemicalperspectivesletters.org
Mechanistic Probing of Organic Reactions via Isotopic Tracing with this compound
Isotopic tracing with this compound is a powerful technique to understand the mechanisms of organic reactions where methane is a reactant or is generated. By following the fate of the deuterium label, researchers can map the rearrangement of atoms and identify bond-breaking and bond-forming events.
While methane is generally unreactive in many typical organic transformations, its activation and functionalization are areas of intense research. In reactions where methane's C-H bond is activated, using this compound can help distinguish between different possible pathways, such as radical or polar mechanisms. nih.gov
Isotopic labeling experiments using 13CH4 and deuterated methanes can confirm the source of carbon atoms in products and provide evidence for specific reaction channels. For example, in the room temperature olefination of methane with titanium-carbon multiple bonds, isotopic labeling with 1-13C and 1-D3 (1-13CD3) confirmed that methane is the source of the terminal methylidene unit in the product olefin. rsc.org The labeling study also provided support for a specific methyl migration pathway. rsc.org
Investigation of Reaction Intermediates and Transition States Utilizing this compound
This compound plays a crucial role in identifying and characterizing transient reaction intermediates and high-energy transition states. Kinetic isotope effects derived from experiments with this compound can provide energetic and structural information about the transition state of the rate-determining step.
Large primary kinetic isotope effects observed with this compound (or CD4) are indicative of significant C-H bond cleavage in the transition state. nih.govnih.gov The magnitude of the KIE can provide insights into the degree of bond breaking and the position of the transition state along the reaction coordinate. snnu.edu.cn
Secondary kinetic isotope effects, observed when deuterium is substituted at a position not directly involved in the bond breaking but near the reaction center, can provide information about changes in hybridization or steric effects in the transition state. nih.govsnnu.edu.cn
Isotopic labeling allows for the detection and characterization of intermediates using techniques like mass spectrometry or NMR spectroscopy. The presence and distribution of deuterium in isolated intermediates can confirm their role in the reaction mechanism. For instance, isotopic labeling experiments can confirm the formation of specific intermediates like methyl hydroperoxide in the partial oxidation of methane. ucl.ac.uk
Computational studies, often guided by experimental isotopic effects, can model the potential energy surfaces and locate transition states and intermediates. acs.orgacs.orgrsc.orgresearchgate.netrsc.orgresearchgate.netacs.orgnih.govacs.org Comparing calculated KIEs with experimental values obtained using this compound serves as a critical validation of the proposed mechanisms and the structures of transition states. rsc.org The observation of specific fragment ions in mass spectrometry experiments with isotopic-labeled methane samples can support the assignment of reaction channels and the involvement of particular intermediates. acs.orgacs.org
The combination of experimental studies using this compound with computational methods provides a powerful approach to gain detailed mechanistic insights into the activation and transformation of methane, including the nature of elusive intermediates and transition states.
Environmental and Atmospheric Science Applications of Deuterated Methane Isotopologues Including Methane D3
Atmospheric Methane (B114726) Cycling and Isotopic Signatures
Atmospheric methane (CH4) is a potent greenhouse gas, and its concentration has been increasing significantly. Understanding its cycle involves identifying sources, sinks, and transport pathways. The isotopic composition of atmospheric methane, specifically the ratios of heavier isotopes like carbon-13 (¹³C) and deuterium (B1214612) (D or ²H) to the lighter isotopes (¹²C and ¹H), provides critical constraints on the global methane budget copernicus.orgcopernicus.org.
Methane isotopologues include ¹²CH₄, ¹³CH₄, CH₃D, ¹³CH₃D, CH₂D₂, CHD₃, and CD₄. The relative abundances of these isotopologues in the atmosphere reflect the mix of emissions from various sources and the effects of removal processes (sinks) copernicus.orgcopernicus.org. For instance, the global mean bulk isotopic composition of atmospheric CH₄ is approximately -48‰ for δ¹³C and -90‰ for δD copernicus.org. Variations from these mean values in different locations or over time can indicate the influence of specific sources or sinks with distinct isotopic signatures.
The analysis of methane isotopologues, particularly the singly deuterated species like CH₃D, has been widely used. More recently, the measurement of "clumped" isotopologues, such as ¹³CH₃D and ¹²CH₂D₂, which contain more than one heavy isotope, has offered new opportunities to further constrain methane sources and sinks copernicus.orgacs.orgacs.org. While ¹³CH₃D and ¹²CH₂D₂ are often discussed together as "mass-18" isotopologues, their formation and fractionation can provide complementary information escholarship.org. The relative abundances of isotopologues like CH₂D₂ or ¹³CH₃D are less than 0.0007% compared to 0.0616% for CH₃D copernicus.org.
Source Apportionment of Methane Emissions Using Isotopic Ratios
Different sources of methane, such as natural wetlands, agriculture (including livestock and rice paddies), fossil fuel production and use, biomass burning, and geological seeps, have characteristic isotopic signatures copernicus.orgacs.orgresearchgate.netpnas.orgjerome-chappellaz.com. These "fingerprints" are primarily determined by the processes of methane formation and the isotopic composition of the source materials.
Thermogenic methane, typically associated with fossil fuels, is generally enriched in both ¹³C and deuterium compared to biogenic methane produced by microorganisms copernicus.org. Biogenic methane, which includes emissions from wetlands, agriculture, and landfills, is usually depleted in heavier isotopes because methanogens preferentially utilize the lighter isotopes due to lower bond energies copernicus.orgresearchgate.net.
The ratio between ¹²C and ¹³C (expressed as δ¹³C) and the ratio between ²H (D) and ¹H (expressed as δD) in methane molecules differ among source categories copernicus.org. For example, thermogenic methane typically has δ¹³C values greater than -50‰ and δD values greater than -300‰, while biogenic methane often has δ¹³C values less than -50‰ and δD values less than -280‰ copernicus.org.
Studies have utilized these isotopic differences to apportion methane emissions from various sources. For instance, research in the Upper Silesian Coal Basin used δ¹³C and δD signatures to distinguish between coal mining and biogenic emissions, finding that biogenic methane accounted for 15%–50% of total emissions in the region researchgate.net. Similarly, isotopic analysis in the Barnett Shale region helped characterize the source fingerprints of landfill gas and oil and gas operations, showing distinct δ¹³C and δD values acs.org.
While bulk isotopic ratios (δ¹³C and δD) are widely used, the analysis of clumped isotopologues like ¹³CH₃D and ¹²CH₂D₂ offers additional dimensions for source apportionment copernicus.orgacs.orgacs.org. The abundance of these clumped species can be influenced by the temperature and pathways of methane formation, providing further constraints on source identification acs.orgacs.org.
Here is a table summarizing typical bulk isotopic signatures for different methane sources:
| Methane Source Category | Typical δ¹³C (‰) | Typical δD (‰) |
| Thermogenic (Fossil Fuels) | > -50 copernicus.org | > -300 copernicus.org |
| Biogenic (Wetlands, Agriculture, Landfills) | < -50 copernicus.org | < -280 copernicus.org |
| Tropical C3 Dry Forest Fires | ~ -28 royalsocietypublishing.org | Not specified in source |
| African C4 Tropical Grass Fires | -16 to -12 royalsocietypublishing.org | Not specified in source |
| Urban Landfills (Zambia/Zimbabwe) | -37 to -36 royalsocietypublishing.org | Not specified in source |
| Equatorial Nile Wetlands | -55 to -49 royalsocietypublishing.org | Not specified in source |
| Upper Congo and Zambezi Wetlands | ~ -60 royalsocietypublishing.org | Not specified in source |
Biogeochemical Methane Fluxes in Natural Systems and Isotopic Fractionation
Biogeochemical processes in natural systems, particularly those involving microbial activity, are major contributors to global methane fluxes. These processes, including methanogenesis (methane production) and methanotrophy (methane oxidation), are associated with significant isotopic fractionation, leading to distinct isotopic signatures in the produced or residual methane escholarship.orgresearchgate.netpnas.orgresearchgate.net.
Methanogenesis, which occurs in anaerobic environments like wetlands, sediments, and the digestive tracts of ruminants, generally produces methane that is significantly depleted in both ¹³C and deuterium researchgate.netmdpi.com. The degree of depletion can vary depending on the specific methanogenic pathway and environmental conditions, including temperature researchgate.netmdpi.com. For example, extremely "light" isotope signatures (δ¹³C < -80‰, δD < -390‰) have been observed in ground ice samples, potentially related to carbonate reduction under cryogenic conditions mdpi.com.
Methane oxidation, both aerobic and anaerobic, preferentially consumes the lighter methane isotopologues, leaving the residual methane enriched in heavier isotopes escholarship.orgresearchgate.net. This kinetic isotope effect is a crucial factor influencing the isotopic composition of methane emitted from environments where oxidation occurs, such as soils, wetlands, and water columns acs.orgescholarship.orgresearchgate.net. The fractionation factors associated with methane oxidation can vary depending on the microbial community and environmental conditions escholarship.org. Studies on aerobic methane oxidation by bacteria like Methylosinus trichosporium have characterized the fractionation of bulk isotopes (¹³C/¹²C and D/¹H) and clumped isotopologues (¹³CH₃D and ¹²CH₂D₂) in residual methane escholarship.org.
The analysis of deuterated methane isotopologues, including CHD₃ (though less commonly measured than CH₃D or the mass-18 species), along with ¹³C, helps researchers understand the relative importance of production and oxidation processes in different natural systems and quantify methane fluxes. For instance, isotopic data from lake ebullition (release of gas bubbles from sediments) have been used to infer the occurrence of anaerobic methane oxidation in lake sediments acs.org. The variability in clumped isotopologue values like Δ¹³CH₃D within a single lake basin can reflect the spatial and temporal heterogeneity of methane biogeochemistry acs.org.
Stratospheric Methane Oxidation Processes and Isotopic Fractionation
Methane transported into the stratosphere is primarily removed by oxidation reactions, predominantly with the hydroxyl radical (OH), but also with excited atomic oxygen (O(¹D)) and chlorine atoms (Cl) copernicus.orgucar.edu. These reactions are significant sinks for atmospheric methane and play a role in stratospheric chemistry, including the production of water vapor ucar.eduuni-muenchen.de.
The oxidation of methane in the stratosphere is associated with kinetic isotope effects, where the lighter isotopologues react faster than the heavier ones. This preferential removal of lighter methane leads to an enrichment of heavier isotopologues, including deuterated species like CH₃D and CHD₃, in the remaining stratospheric methane ucar.eduuni-muenchen.de.
The reaction with OH radicals is the dominant sink for methane in the troposphere and stratosphere copernicus.orgresearchgate.net. While experimental studies have investigated the kinetic isotope effects of the reaction of CH₄ and CH₃D with OH, there have been uncertainties in precisely quantifying the fractionation for clumped isotopologues like ¹³CH₃D researchgate.net. The reaction with Cl shows a larger kinetic isotope effect than the reaction with O(¹D), significantly influencing the isotopic composition of methane in the middle and upper stratosphere copernicus.org.
Modeling studies incorporating the isotopic fractionation during stratospheric methane oxidation are crucial for interpreting atmospheric observations of methane isotopologues and understanding stratospheric water vapor budget copernicus.orguni-muenchen.de. By comparing measured isotopic ratios in stratospheric methane with model predictions that account for isotopic fractionation during oxidation, scientists can gain insights into transport processes and the relative importance of different removal pathways in the upper atmosphere. The production of deuterated water vapor (HDO) from the oxidation of deuterated methane (CH₃D) is also a process that leaves an isotopic fingerprint copernicus.orguni-muenchen.de.
Compound Names and PubChem CIDs
Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:
| Compound Name | Chemical Formula | PubChem CID |
| Methane | CH₄ | 297 nih.govwikipedia.org |
| Methane-d3 | CHD₃ | Not explicitly found for CHD3, but related deuterated methanes are discussed. PubChem CIDs for specific isotopologues are not always listed individually like the parent compound. |
| Methane-d1 (Monodeuteromethane) | CH₃D | Not explicitly found for CH3D as a specific CID, but mentioned as an isotopologue copernicus.orgucar.eduuva.nl. |
| Methane-d2 (Dideuteromethane) | CH₂D₂ | Not explicitly found for CH2D2 as a specific CID, but mentioned as an isotopologue researchgate.netuva.nl. |
| Methane-d4 (Tetradeuteromethane) | CD₄ | Not explicitly found for CD4 as a specific CID, but mentioned as an isotopologue. Note: CID 16130450 nih.gov and CID 58480281 nih.gov are for the protein CD4, not tetradeuteromethane. |
Please note that while PubChem provides CIDs for many compounds, specific isotopically substituted versions like this compound (CHD3) may not have individual CIDs listed in the same way as the parent compound (Methane, CH4). The search results provided CIDs for CH4 nih.govwikipedia.org, and mentioned CH3D and CH2D2 as isotopologues copernicus.orgresearchgate.netucar.eduuva.nl, but did not yield a specific CID for CHD3 or CD4 as methane isotopologues. The CIDs found for "CD4" were for the protein CD4 nih.govnih.govresearchgate.netuni-freiburg.de.
Data Table: Isotopic Fractionation Factors during Aerobic Methane Oxidation by Methylosinus trichosporium
| Isotope Ratio | Fractionation Factor (α) | Deviation from Rule of the Geometric Mean (γ) |
| ¹³C/¹²C | 0.98485 ± 0.00006 escholarship.org | Not applicable |
| D/¹H | 0.7265 ± 0.0010 escholarship.org | Not applicable |
| ¹³CH₃D/¹²CH₄ | 0.7141 ± 0.0011 escholarship.org | 0.9981 ± 0.0017 escholarship.org |
| ¹²CH₂D₂/¹²CH₄ | 0.4757 ± 0.0023 escholarship.org | 0.9013 ± 0.0045 escholarship.org |
This table presents experimental data on isotopic fractionation during aerobic methane oxidation, highlighting how the ratios of different isotopologues change during this process escholarship.org. The fractionation factors (α) indicate the relative reaction rates of the isotopologues, while the deviation from the Rule of the Geometric Mean (γ) provides insights into the specific reaction mechanisms affecting clumped isotopologues escholarship.org.
Astrochemical and Planetary Science Relevance of Deuterated Methane Species
Detection and Abundance in Interstellar and Circumstellar Environments
Deuterated methane (B114726), specifically CH₃D, has been a target of astronomical observations to understand the molecular composition of interstellar clouds and protoplanetary disks. A tentative detection of CH₃D was reported towards the low-mass Class 0 protostar IRAS 04368+2557 in L1527 using millimeter-wave rotational transition lines. arxiv.org If confirmed, this would mark the first detection of CH₃D in interstellar clouds. arxiv.org The estimated column density and fractional abundance of CH₃D in this region were (9.1 ± 3.4) × 10¹⁵ cm⁻² and (3.0 ± 1.1) × 10⁻⁷, respectively, assuming a rotational temperature of 25 K. arxiv.org For comparison, the estimated column density and fractional abundance of gaseous CH₄ were (1.3-4.6) × 10¹⁷ cm⁻² and (4.3-15.2) × 10⁻⁶, respectively, based on reported molecular D/H ratios in L1527. arxiv.org
While CH₃D itself has been challenging to definitively detect in some interstellar environments, the related methyl cation (CH₃⁺), which is theorized to be a cornerstone of interstellar organic chemistry and a precursor to many carbon-bearing molecules, has been detected in a protoplanetary disk around a young star using the James Webb Space Telescope (JWST). umich.edusci.news This detection in the d203-506 system, located in the Orion Nebula, highlights the presence of key carbon-bearing ions in planet-forming regions. umich.edusci.newsesa.int
In comets, CH₃D has been searched for, and upper limits on its abundance relative to CH₄ have been established. For instance, an upper limit for CH₃D/CH₄ equal to 0.04 (95% confidence limit) was found in comet C/2004 Q4 (NEAT). arxiv.org More sensitive searches have provided lower upper limits or tentative detections, with preliminary results for comet C/2004 Q2 suggesting CH₃D/CH₄ < 0.01. usra.edu
The abundance of deuterated species in dense molecular clouds is significantly enhanced compared to the cosmic D/H ratio, often by factors of 100 to 1,000. hawaii.eduoup.com This enhancement is attributed to low-temperature ion-molecule reactions. hawaii.eduoup.com While direct detections of CH₃D in various interstellar and circumstellar environments are limited, the presence of deuterium (B1214612) fractionation in other molecules suggests that deuterated methane is also likely present.
Isotopic Fractionation Mechanisms in Extraterrestrial Environments
Isotopic fractionation, particularly the enhancement of deuterium relative to hydrogen, is a key process in the chemistry of cold interstellar clouds and the early solar system. This fractionation leads to higher abundances of deuterated molecules like CH₃D than would be expected based on the elemental D/H ratio.
In cold molecular clouds (temperatures below 20 K), deuterium fractionation is primarily driven by reactions involving the H₂D⁺ ion. oup.comaanda.org At higher temperatures (20-80 K), ions like CH₂D⁺ and C₂HD⁺ play a more significant role in gas-phase deuteration. aanda.org
Laboratory experiments simulating the chemistry occurring in the disk surrounding the Sun during its formation have shown that hydrogen isotopic anomalies, including deuterium enrichment, can be reproduced in organic matter synthesized through reactions involving CHₓ radicals formed in methane plasma. pnas.orgpnas.orgnih.gov These findings suggest that such processes in the early solar nebula could contribute to the deuterium enrichment observed in meteoritic organic matter. pnas.orgpnas.orgnih.gov
Deuterium enrichment in meteoritic methane also suggests a partial origin from interstellar reactions that occurred prior to the formation of the solar system. oup.com The differing δD values in meteoritic methane, despite similar δ¹³C values, indicate that while the primary carbon source might be common, the hydrogen isotopic composition reflects different levels of secondary processing and exchange. oup.com
In planetary atmospheres, fractionation processes can also alter the D/H ratio. For example, on Titan, the saturnian moon, the observed enrichment of deuterium in methane is thought to be largely derived from the formation of Titan and the subsequent evolution of its atmosphere driven by photochemistry. nih.govnasa.gov Condensation of methane to form tropospheric clouds and fractionation over potential methane-ethane oceans or between the ocean and a clathrate crust are also considered as contributing factors. nih.govnasa.gov
Characterization of Planetary Atmospheric Compositions through Deuterated Methane
Measurements of the CH₃D to CH₄ ratio in planetary atmospheres provide valuable information about their composition, formation, and evolutionary history.
On Titan, the CH₃D to CH₄ ratio in the stratosphere has been reported as 1.7 x 10⁻³. nih.gov A lower value of 6 x 10⁻⁴ was reported for the deeper atmosphere. nih.gov These values indicate that Titan's atmosphere is enriched in deuterium by a factor of at least 3 compared to Jupiter and Saturn. nih.gov This enrichment is consistent with photochemical processes preferentially retaining deuterium during methane photolysis. researchgate.net Analysis of Cassini-Huygens data has been used to re-examine the potential sources of this D/H enhancement. researchgate.net
On the giant planets, measurements of deuterated methane, specifically CH₃D, have been used to constrain the atmospheric D/H ratios. On Saturn, the detection of CH₃D in its 5-micron spectrum indicated a D/H ratio of approximately 2 x 10⁻⁵, similar in magnitude to that of Jupiter. nasa.gov More recent measurements of Saturn's stratospheric methane D/H ratio using ground-based observations yielded a value of 1.65 ± 0.27 × 10⁻⁵, which is in agreement with previous observations. aanda.orgarxiv.org This value is lower than previous tropospheric hydrogen D/H measurements for Saturn and Jupiter, suggesting that the fractionation factor used to relate methane D/H to hydrogen D/H might not be appropriate for the stratosphere or that the stratospheric ratio is not representative of the bulk planet. aanda.orgarxiv.org
For Uranus and Neptune, the D/H ratios derived from HD/H₂ measurements are higher than those of Jupiter and Saturn. aanda.orgaanda.org While CH₃D observations have also been used for Uranus and Neptune, the uncertainty in the isotopic enrichment factor relating (D/H)CH₄ to (D/H)H₂ makes direct comparisons challenging. aanda.org The higher D/H ratios on the ice giants are consistent with the nucleation scenario of planet formation, where low temperatures lead to significant isotopic fractionation in ices of molecules like H₂O, CH₄, and NH₃. europhysicsnews.org
Emerging Research Frontiers and Advanced Methodologies Involving Methane D3
Cold Molecule Physics and Quantum State Control of Methane-d3
Research in cold molecule physics focuses on creating and controlling molecules at extremely low temperatures, often below 1 µK. At these temperatures, the thermal motion of molecules is significantly reduced, allowing for external field control over molecular collisions and dynamics colorado.edu. This compound, as a simple polyatomic molecule, presents interesting opportunities and challenges in this field.
Achieving quantum state control involves precisely manipulating the internal energy states of molecules, including their motional, vibrational, and electronic states cqt.sg. Techniques like Stimulated Raman Adiabatic Passage (STIRAP) are employed to transfer molecules to their ground state with high efficiency cqt.sgcolorado.edu. While demonstrated effectively with simpler molecules like diatomic alkali species (e.g., LiK), applying these techniques to polyatomic molecules like methane (B114726), even its deuterated forms, is technologically more challenging due to their more complex energy level structures cqt.sg.
Despite the complexity, the ability to prepare and manipulate the internal and external states of molecules at a quantum mechanical level opens avenues for a wide range of scientific explorations colorado.edu. This includes studying chemical interactions with greater detail, exploring emergent phenomena in molecular complexity, and implementing tunable many-body Hamiltonians for quantum simulation colorado.edu. Experiments have shown the ability to observe quantum mechanical interference in collisions between methane molecules and surfaces, indicating that even for medium-sized molecules, quantum effects can be significant and controlled physicsworld.com. This involves preparing molecules in specific rovibrational states using lasers and observing their final states after collision, revealing interference patterns related to the molecules' internal symmetries physicsworld.com.
Advanced Isotopic Measurement Techniques for Ultra-Trace Analysis of this compound
Precise measurement of methane isotopologues, including this compound (¹²CH₃D), is crucial for tracing sources and sinks of atmospheric methane, a potent greenhouse gas nih.gov. Advanced isotopic measurement techniques are continuously being developed to achieve the high precision and sensitivity required for ultra-trace analysis.
Techniques such as high-resolution mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), are fundamental for determining the isotopic composition of methane nih.govmpg.de. These methods measure the ratios of different isotopologues, providing insights into the processes that produce or consume methane nih.govmpg.de. For instance, measuring ¹³CH₄ and ¹²CH₃D ratios helps distinguish between microbial and fossil fuel sources of methane emissions nih.gov.
The development of techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) holds significant promise for measuring ultra-small samples with good precision iaea.org. Achieving high accuracy in these measurements requires rigorous laboratory protocols, reliable long-term calibration, and interlaboratory intercalibration iaea.org. The required accuracy for effective source identification of methane is less than 0.1‰ for δ¹³C iaea.org.
Recent advancements include the application of high-resolution mass spectrometers like the Panorama, capable of achieving a minimum mass resolving power of 36,000 for clean separation of different methane isotopologues nih.gov. These techniques enable the measurement of ion currents for various isotopologues, including ¹²CH₄⁺, ¹³CH₄⁺, ¹²CH₃D⁺, ¹³CH₃D⁺, ¹³CH₃D⁺, and ¹²CH₂D₂⁺ nih.gov.
Data from isotopic measurements can be standardized against primary standards, with results for hydrogen isotopes often reported on the δ²HVSMOW/SLAP scale mpg.de. Long-term measurement precision for methane isotopes can reach 0.1‰ for δ¹³C and 1.2‰ for δ²H mpg.de.
Here is a sample table illustrating typical precision values in methane isotopic analysis:
| Isotope | Measurement Precision (‰) |
| δ¹³C | 0.1 |
| δ²H | 1.2 |
These advanced techniques are vital for constraining factors that control atmospheric methane concentrations and for distinguishing between different emission scenarios nih.gov.
Integration of Multi-Omics and Stable Isotope Probing for Biological Systems with this compound
Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to link metabolic function to microbial identity. By incubating microbial communities with substrates labeled with stable isotopes, such as ¹³C or deuterium (B1214612), researchers can track the incorporation of these isotopes into biomass components like DNA, RNA, or proteins researcher.lifefrontiersin.org. This compound, with its deuterium label, can serve as a substrate in SIP experiments to investigate methane metabolism in biological systems.
Integrating SIP with multi-omics approaches (e.g., genomics, transcriptomics, proteomics) provides a comprehensive understanding of microbial communities and their activities frontiersin.org. DNA-SIP, for example, involves the extraction and analysis of isotopically labeled DNA to identify organisms that have assimilated the labeled substrate researcher.life. This has been used to identify methanotrophic communities that actively utilize methane researcher.life.
Proteomic SIP, which focuses on the labeling of proteins, offers insights into the synthesis and activity of specific enzymes involved in methane metabolism, such as methyl-coenzyme M reductase (Mcr), which is central to anaerobic oxidation of methane (AOM) frontiersin.org. This approach can reveal phylogenetically specific and functionally relevant activity within complex microbial communities, even those with slow growth rates frontiersin.org.
Studies have applied proteomic SIP with ¹⁵N-labeled ammonium (B1175870) and methane in marine seep sediments to track protein synthesis in microbial communities involved in AOM frontiersin.org. This has allowed for the identification of actively synthesized proteins associated with sulfate (B86663) reduction and reverse methanogenesis frontiersin.org.
RNA-SIP allows for the investigation of actively transcribed genes in response to the labeled substrate researchgate.netnih.gov. By exposing microbial communities to ¹³C-labeled methane and analyzing the labeled RNA, researchers can identify the microorganisms actively involved in methane oxidation and the relevant metabolic pathways researchgate.netnih.gov. This technique has been used to obtain targeted metatranscriptomes of aerobic methanotrophs in environments like lake sediment, revealing the abundance of transcripts for key enzymes like methane monooxygenase (pmoCAB) nih.gov.
Here is a sample table summarizing SIP approaches and their applications:
| SIP Type | Biomolecule Targeted | Isotope Examples | Application |
| DNA-SIP | DNA | ¹³C, ²H (D) | Identifying organisms assimilating substrate |
| RNA-SIP | RNA | ¹³C, ²H (D) | Identifying actively transcribing organisms/genes |
| Proteomic SIP | Proteins | ¹⁵N, ¹³C, ²H (D) | Identifying actively synthesized proteins/enzymes |
The combination of multi-omics and SIP techniques, utilizing labeled substrates like this compound, provides a powerful framework for dissecting the complex metabolic interactions and community dynamics in environments relevant to the global methane cycle.
Theoretical Developments for Complex this compound Systems and Dynamics
Theoretical studies play a crucial role in understanding the behavior of complex systems involving methane and its isotopologues, including this compound. These developments often involve the creation and study of mathematical models that capture the essential qualitative elements of these systems uvm.edu.
Complex systems theory deals with systems composed of many interacting units, where the interactions can lead to emergent behaviors eolss.netmdpi.com. In the context of this compound, theoretical models can be used to study its dynamics in various environments, from cold molecular ensembles to biological systems and atmospheric processes.
Dynamical systems theory, a key tool in complex systems research, can be applied to model the time evolution of methane in different scenarios uvm.edueolss.net. This includes modeling molecular collisions, reactions, and transport phenomena involving this compound. Theoretical approaches can help predict the behavior of this compound in complex environments where multiple factors interact non-linearly eolss.net.
Information-theoretic methods and agent-based modeling are also being combined to construct new theories of complex systems dynamics youtube.com. This involves integrating top-down statistical inference with bottom-up process modeling to predict the time evolution of both state variables and probability distributions of microvariables youtube.com. This approach could be relevant for modeling the dynamics of methane production, consumption, and transport in complex ecosystems.
Theoretical studies are essential for interpreting experimental results obtained from cold molecule physics and isotopic measurement techniques. They provide frameworks for understanding the underlying physical and chemical processes governing the behavior of this compound in diverse systems. The complexity of methane's quantum states and its interactions in various environments necessitates sophisticated theoretical models to complement experimental observations physicsworld.com.
For instance, theoretical calculations are needed to understand the energy levels and transition rules of this compound, which are crucial for designing experiments involving quantum state control aps.org. Similarly, theoretical models of isotopic fractionation are vital for interpreting isotopic measurement data and tracing methane sources nih.gov.
The development of theoretical models for complex systems involving this compound is an ongoing area of research, aiming to provide a deeper understanding of its behavior and fate in various natural and engineered systems.
Q & A
Q. What are the critical considerations for isotopic purity validation in Methane-d3 synthesis, and what analytical methods are recommended?
this compound synthesis requires rigorous validation of isotopic purity (typically ≥99% deuterium enrichment). Researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm isotopic integrity. For NMR, compare peak integrals of residual protio-methane (CH₄) against CD₃H signals, ensuring minimal contamination. GC-MS with selective ion monitoring (SIM) at m/z 19 (CD₃H⁺) and m/z 16 (CH₄⁺) can quantify impurities. Calibrate instruments using NIST-traceable standards to minimize systematic errors .
Q. How should this compound be integrated into tracer studies to quantify methane oxidation pathways in environmental samples?
Design experiments with controlled dosing (e.g., 1–5% v/v this compound in headspace) to track microbial or photochemical oxidation. Use isotope ratio mass spectrometry (IRMS) to measure δ²H values in residual methane and oxidation byproducts (e.g., CO₂-d). Normalize data against control samples and account for background methane levels. Include triplicate assays to assess reproducibility, and report uncertainty margins using error propagation models (e.g., ±0.5‰ for δ²H IRMS measurements) .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Store this compound in passivated stainless steel cylinders under inert atmosphere (Ar/N₂) to prevent isotopic exchange. Conduct leak checks using deuterium-specific detectors (e.g., cavity ring-down spectroscopy). For experiments, use gas-tight syringes and septum-sealed vials. Document storage conditions (temperature, pressure) and validate stability via periodic GC-MS analysis. Reference safety guidelines from institutional chemical hygiene plans and NIST protocols .
Q. Which spectroscopic techniques are optimal for distinguishing this compound from protio-methane in mixed gas systems?
Fourier-transform infrared (FTIR) spectroscopy with a deuterated methane reference spectrum (600–1300 cm⁻¹ range) identifies C-D stretching modes at ~906 cm⁻¹. For higher sensitivity, use tunable diode laser absorption spectroscopy (TDLAS) targeting the 1.65 µm CD₃H absorption band. Cross-validate with Raman spectroscopy (C-D vibrational peak at 2143 cm⁻¹) to resolve overlapping signals in complex matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound tracer data when oxidation rates conflict with theoretical models?
Discrepancies often arise from unaccounted isotopic fractionation or competing reaction pathways. Apply dual-isotope approaches (δ¹³C and δ²H) to decouple biological vs. abiotic processes. For microbial studies, combine stable isotope probing (SIP) with metagenomics to identify active methanotrophs. Statistically analyze outliers using Grubbs’ test and reassess assumptions in kinetic models (e.g., Michaelis-Menten parameters for methane monooxygenase) .
Q. What methodologies optimize this compound detection limits in low-concentration atmospheric studies?
Pre-concentrate samples using cryogenic trapping (-196°C) followed by thermal desorption into a GC-IRMS system. Optimize trap parameters (adsorbent material: Carboxen-1000; flow rate: 50 mL/min). For field deployments, deploy cavity-enhanced absorption spectrometers with a detection limit of 0.1 ppb for CD₃H. Validate against laboratory standards and report measurement uncertainties using Monte Carlo simulations .
Q. How should meta-analyses be structured to reconcile disparate this compound datasets across interdisciplinary studies?
Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Standardize metadata fields (e.g., isotopic purity, analytical method, temperature/pressure conditions) using platforms like ISA-Tab. Perform heterogeneity tests (Cochran’s Q) to identify outliers, and apply random-effects models to aggregate data. Cross-reference with repositories such as NIST Chemistry WebBook for validation .
Q. What experimental designs mitigate isotopic exchange artifacts in this compound reaction mechanisms?
Use deuterium-depleted solvents (e.g., D₂O < 0.1%) and avoid proton-donor catalysts. For catalytic studies, conduct kinetic isotope effect (KIE) experiments under anaerobic conditions. Monitor exchange reactions via in-situ Raman spectroscopy. Include control experiments with protio-methane to isolate isotope-specific effects .
Q. How can computational models be validated against experimental this compound data for methane clathrate studies?
Parameterize molecular dynamics (MD) simulations using experimental isotopic vibrational frequencies (e.g., from FTIR). Validate clathrate formation enthalpies against calorimetric data (ΔH differences < 2 kJ/mol). Publish raw trajectories and force field parameters in supplemental materials for reproducibility. Cross-check with quantum mechanical calculations (DFT) for electronic structure accuracy .
Q. What strategies address ethical and technical challenges in cross-disciplinary this compound research (e.g., climate science and synthetic biology)?
Establish clear data-sharing agreements and authorship criteria early in collaborations. Use interoperable formats (e.g., .cif for crystallography, .mzML for MS data). For ethical reviews, document dual-use risks (e.g., unintended methane mitigation consequences) via institutional biosafety committees. Reference the EU’s FAIR Chemical Data Platform guidelines for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
